17-Dimethylaminoethyl-1,3-dihydro-2H-indol-2-one, commonly referred to as 17-Dmag, is a synthetic compound primarily studied for its potential therapeutic applications in cancer treatment. It is a derivative of the natural product, with modifications that enhance its biological activity and pharmacological properties.
17-Dmag is synthesized in laboratory settings, often derived from precursors that are chemically modified to enhance its efficacy against specific types of cancer. Research indicates that it may be related to compounds like 17-allylamino-17-demethoxygeldanamycin, which are known for their ability to inhibit heat shock protein 90.
17-Dmag is classified as an antitumor agent and belongs to a broader category of heat shock protein inhibitors. These compounds work by disrupting the function of heat shock proteins, which play critical roles in protein folding and stabilization, particularly for oncogenic proteins.
The synthesis of 17-Dmag typically involves several key steps:
The molecular structure of 17-Dmag can be represented as follows:
The structure features a central indole ring system with additional functional groups that contribute to its biological activity.
Crystallographic studies may provide insights into the three-dimensional arrangement of atoms within the molecule, revealing how structural features correlate with biological function.
In vitro studies have shown that 17-Dmag interacts with various molecular targets, primarily focusing on heat shock proteins. The primary reaction involves binding to the ATP-binding site of heat shock protein 90, inhibiting its chaperone activity.
This inhibition leads to the destabilization and degradation of client proteins that are critical for tumor cell survival, thereby inducing apoptosis in cancer cells. The kinetics of this reaction can be studied using various biochemical assays.
The mechanism of action for 17-Dmag involves several steps:
Experimental data from cell line studies indicate that 17-Dmag exhibits potent antitumor activity across various cancer types, including breast and prostate cancers.
Relevant data from studies indicate that its stability and solubility profile make it suitable for formulation into various drug delivery systems.
17-Dmag is primarily investigated for its potential use in cancer therapy due to its ability to inhibit critical pathways involved in tumor growth and survival. It has been studied in preclinical models for:
Research continues to explore its efficacy and safety profile in clinical settings, aiming to establish it as a viable treatment option for patients with resistant forms of cancer.
17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG) competitively inhibits the ATP-binding pocket within the N-terminal domain of Heat Shock Protein 90 (Hsp90), preventing the conformational changes necessary for ATP hydrolysis. This binding stabilizes Hsp90 in an open conformation, disrupting the chaperone cycle and impeding client protein maturation [1] [4]. Structural analyses reveal that 17-DMAG binding induces a helical conformation in residues 104–111 of the N-terminal domain, creating an auxiliary hydrophobic pocket. This conformation differs markedly from the "loop-in" state observed in apo-Hsp90 and alters the accessibility of client protein binding sites [8].
Table 1: Key Conformational States of Hsp90 N-Terminal Domain Modulated by 17-DMAG
Conformational State | Residue Dynamics (104–111) | Ligand Binding Implications | Functional Outcome |
---|---|---|---|
Apo-Hsp90 | Loop-in conformation | High flexibility; open ATP pocket | Permissive for client binding |
17-DMAG-bound state | Stable helical conformation | Forms hydrophobic subpocket | Locks Hsp90 in open state; inhibits ATPase |
Transition state | Dynamic loop-helix equilibrium | Reduced nucleotide affinity | Abrogates chaperone cycle progression |
The inhibition of Hsp90 by 17-DMAG triggers polyubiquitination and proteasomal degradation of oncogenic client proteins. In gastric cancer cells, 17-DMAG treatment (100–200 nM) reduced expression of HER2, phosphorylated AKT, and matrix metalloproteinase-2 (MMP2) within 24 hours. Similarly, in osteosarcoma, 17-DMAG disrupted the Hsp90-p23 complex bound to mesenchymal epithelial transition factor (MET), promoting CHIP-mediated ubiquitination and degradation of this receptor tyrosine kinase [1] [3]. The depletion of IκB kinase (IKK) in chronic lymphocytic leukemia cells further demonstrates this mechanism, as 17-DMAG reduces IKK stability, thereby inhibiting nuclear factor-κB signaling [6].
A compensatory stress response accompanies Hsp90 inhibition. 17-DMAG treatment (≥100 nM) induces dose-dependent upregulation of Heat Shock Protein 70 (Hsp70) in gastric adenocarcinoma cells within 6 hours. This occurs via displacement of Heat Shock Factor 1 (HSF1) from Hsp90 complexes, allowing HSF1 trimerization, nuclear translocation, and binding to heat shock response elements. Elevated Hsp70 serves as a biomarker for Hsp90 inhibition but fails to rescue client proteins from degradation [1] [4].
17-DMAG depletes the IKK complex (IKKα/IKKβ), a critical Hsp90 client, disrupting nuclear factor-κB activation cascades. In chronic lymphocytic leukemia cells, 50 nM 17-DMAG reduced IKKβ levels by >60% within 12 hours, directly impairing inhibitor of κB phosphorylation. Consequently, nuclear translocation of p50/p65 heterodimers is blocked, as confirmed by electrophoretic mobility shift assays showing diminished DNA binding capacity [6]. This mechanism operates independently of canonical genotoxic stressors, positioning 17-DMAG as a direct modulator of nuclear factor-κB transcriptional machinery.
Table 2: NF-κB-Dependent Antiapoptotic Genes Suppressed by 17-DMAG
Gene Target | Function in Oncogenesis | Reduction by 17-DMAG | Experimental Model |
---|---|---|---|
BCL2 | Mitochondrial apoptosis blockade | ≥70% (mRNA/protein) | Chronic lymphocytic leukemia |
MCL1 | Caspase inhibition; chemoresistance | ≥65% (protein) | Osteosarcoma cell lines |
XIAP | Caspase-3/7/9 suppression | ≥50% (protein) | Gastric adenocarcinoma |
Survivin | Mitotic regulation; caspase inhibition | ≥75% (protein) | Gastric cancer xenografts |
The downregulation of nuclear factor-κB activity transcriptionally represses antiapoptotic genes. Quantitative PCR analyses in leukemia and osteosarcoma models confirmed reduced messenger RNA levels of B-cell lymphoma 2 (BCL2), myeloid cell leukemia 1 (MCL1), and X-linked inhibitor of apoptosis protein (XIAP) following 24-hour 17-DMAG exposure (100–500 nM) [3] [6]. This correlates with diminished mitochondrial stability and sensitization to intrinsic apoptosis. In vivo validation using TCL1-SCID leukemia models demonstrated that 17-DMAG treatment (5 mg/kg triweekly) reduced leukocyte counts and extended survival, directly linking nuclear factor-κB inhibition to therapeutic efficacy [6].
Radiation-induced DNA damage synergizes with 17-DMAG to enhance p53 stabilization. Hsp90 constitutively regulates murine double minute 2 (MDM2), an E3 ubiquitin ligase targeting p53 for degradation. 17-DMAG disrupts Hsp90-MDM2 complexes, permitting p53 accumulation following genotoxic stress. Phosphoproteomic studies reveal that radiation induces serine 15 phosphorylation on p53, while 17-DMAG sustains this modification by preventing Hsp90-mediated dephosphorylation [5] [6]. The combined treatment increases nuclear p53 levels by >3-fold compared to radiation alone, amplifying transcription of proapoptotic targets like p53 upregulated modulator of apoptosis (PUMA) and BCL2-associated X protein (BAX) [1].
Mitochondrial apoptosis execution is a convergent endpoint of 17-DMAG activity. In gastric cancer cells, 17-DMAG (200 nM, 24 hours) induces cleavage of caspase-9, caspase-3, and poly ADP-ribose polymerase, confirming involvement of the intrinsic pathway. Flow cytometry using JC-1 dye reveals dose-dependent mitochondrial membrane depolarization, with 40% of cells exhibiting reduced potential after 48-hour exposure [1] [6]. This precedes cytochrome c release and apoptosome assembly. Crucially, the antioxidant N-acetyl-L-cysteine abrogates 17-DMAG-induced caspase activation, indicating reactive oxygen species act as upstream mediators of mitochondrial perturbation [1].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: